molecular formula C12H22N2O B6286059 1-Cyclohexanecarbonyl-1,4-diazepane CAS No. 815651-06-0

1-Cyclohexanecarbonyl-1,4-diazepane

Cat. No.: B6286059
CAS No.: 815651-06-0
M. Wt: 210.32 g/mol
InChI Key: YRVBFTVRKHGFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexanecarbonyl-1,4-diazepane is a chemical compound with the molecular formula C12H23ClN2O. It is a member of the diazepane family, which are seven-membered nitrogen-containing heterocycles.

Preparation Methods

The synthesis of 1-Cyclohexanecarbonyl-1,4-diazepane typically involves the reaction of cyclohexanecarbonyl chloride with 1,4-diazepane under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield. These methods often require optimization of reaction parameters, including temperature, pressure, and solvent choice, to achieve the desired product efficiently.

Chemical Reactions Analysis

1-Cyclohexanecarbonyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the diazepane ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Cyclohexanecarbonyl-1,4-diazepane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a useful tool in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders due to its ability to modulate neurotransmitter systems.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Cyclohexanecarbonyl-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can affect various cellular pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

1-Cyclohexanecarbonyl-1,4-diazepane can be compared with other similar compounds, such as:

    1-Cyclohexanecarbonyl-4-cyclopropanecarbonyl-1,4-diazepane: This compound has a similar structure but includes a cyclopropane ring, which can alter its chemical properties and reactivity.

    This compound derivatives:

The uniqueness of this compound lies in its specific structure, which provides a balance of stability and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

cyclohexyl(1,4-diazepan-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c15-12(11-5-2-1-3-6-11)14-9-4-7-13-8-10-14/h11,13H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVBFTVRKHGFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.